

4-Fluoro-2-hydroxybenzonitrile NMR spectral data

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Compound of Interest

Compound Name: 4-Fluoro-2-hydroxybenzonitrile

Cat. No.: B176574

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An In-Depth Technical Guide to the NMR Spectral Analysis of **4-Fluoro-2-hydroxybenzonitrile**

Introduction: The Structural Imperative

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the very foundation of innovation. **4-Fluoro-2-hydroxybenzonitrile** (CAS 186590-01-2) is a key substituted benzonitrile, serving as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and liquid crystals[1][2][3]. Its chemical reactivity and subsequent biological or material properties are dictated by the specific arrangement of its functional groups: a nitrile, a hydroxyl group, and a fluorine atom on the aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for determining the constitution of such molecules in solution. It provides a non-destructive, atomic-level view of the molecular framework, revealing not only which atoms are present but how they are connected and arranged in three-dimensional space.

This guide provides an in-depth analysis of the expected ^1H , ^{13}C , and ^{19}F NMR spectral data for **4-Fluoro-2-hydroxybenzonitrile**. As a self-validating system, we will first predict the spectral features based on fundamental principles and then outline the advanced 2D NMR experiments required for unambiguous assignment. This document is designed for researchers and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for this class of compounds.

Protocol 1: Sample Preparation

- **Analyte Purity:** Ensure the **4-Fluoro-2-hydroxybenzonitrile** sample is of high purity and free from particulate matter and paramagnetic impurities.[\[4\]](#)
- **Solvent Selection:** Choose a deuterated solvent in which the analyte is fully soluble. For this polar molecule, DMSO-d₆ or Acetone-d₆ are excellent choices as they will also provide sharper -OH signals. CDCl₃ can be used but may require higher concentrations.[\[4\]](#)
- **Concentration:** For ¹H NMR, weigh approximately 5-10 mg of the sample. For ¹³C and 2D NMR, a more concentrated sample of 15-30 mg is recommended.[\[5\]](#)[\[6\]](#)
- **Dissolution:** Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Gentle vortexing can aid dissolution.
- **Transfer:** Using a clean Pasteur pipette, filter the solution through a small cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any microparticulates.[\[6\]](#)[\[7\]](#) Ensure the sample height is at least 4.5 cm.
- **Capping:** Cap the NMR tube securely to prevent solvent evaporation and contamination.

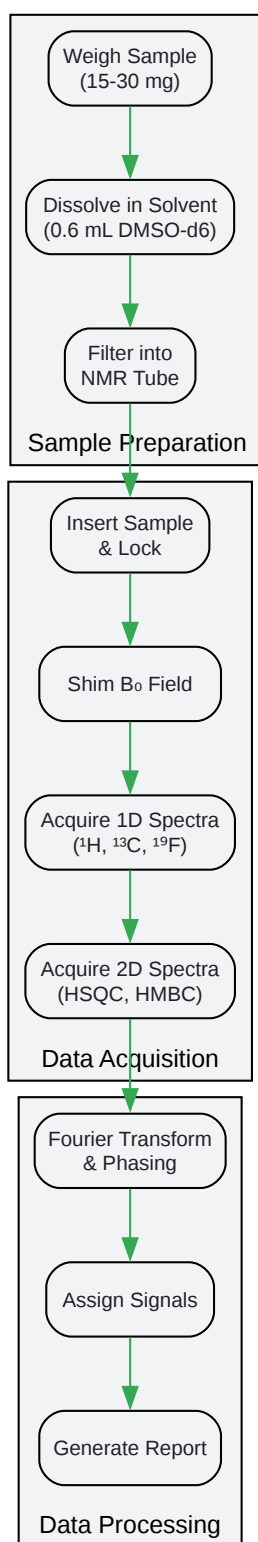


Figure 3: NMR Data Acquisition Workflow

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Sources

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